molecular formula C15H10O3 B14616933 9-Oxo-9h-fluoren-2-yl acetate CAS No. 57247-77-5

9-Oxo-9h-fluoren-2-yl acetate

Cat. No.: B14616933
CAS No.: 57247-77-5
M. Wt: 238.24 g/mol
InChI Key: VCYQRZKSWZQERK-UHFFFAOYSA-N
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Description

Contextualizing the Fluorene (B118485) and Fluorenone Chemical Space

Fluorene and its oxidized counterpart, fluorenone, are aromatic organic compounds characterized by a biphenyl (B1667301) structure bridged by a methylene (B1212753) (-CH2-) or carbonyl (-C=O-) group, respectively, creating a rigid, planar π-conjugated system. sioc-journal.cnwikipedia.org This structural framework endows fluorene derivatives with unique photophysical and electronic properties, making them a cornerstone in the development of advanced materials. sioc-journal.cnru.nl

The fluorene chemical space is vast and has been actively explored for applications in:

Organic Electronics: Fluorene-based polymers are renowned for their use as luminophores in organic light-emitting diodes (OLEDs) due to their high quantum yields and chemical stability. sioc-journal.cnwikipedia.orgru.nl

Photovoltaics: Both fluorene and fluorenone derivatives are investigated as electron-transporting and hole-transporting materials in solar cells. sioc-journal.cnrsc.org Their tunable energy levels are critical for designing efficient photovoltaic devices. lookchem.com

Medicinal Chemistry: The fluorenone scaffold is a recurrent motif in molecules with a wide range of biological activities, including anticancer, antiviral, and antibiotic properties. researchgate.netmdpi.com

Sensors and Probes: The inherent fluorescence of the fluorene core makes it an excellent platform for developing chemical sensors and biological imaging agents. researchgate.net

The ease with which the fluorene ring can be functionalized at various positions allows chemists to fine-tune its properties for specific applications. sioc-journal.cn The introduction of an acetate (B1210297) group, as seen in 9-Oxo-9H-fluoren-2-yl acetate, is one of many modifications used to alter the electronic nature and reactivity of the fluorenone core.

Historical Perspective of this compound Research

Specific historical research focusing exclusively on this compound is limited. Its existence in the chemical literature is primarily as a synthetic intermediate. The compound is often prepared from 2-hydroxyfluoren-9-one via an acetylation reaction. lookchem.com This reaction, the esterification of a phenol (B47542) with acetic anhydride (B1165640) or a similar acetylating agent, is a classic and well-established transformation in organic chemistry.

Early research on fluorene itself dates back to its discovery in coal tar in 1867. wikipedia.org Subsequent work throughout the 20th century focused on the synthesis and reactivity of fluorene and fluorenone, laying the groundwork for the creation of a myriad of derivatives. researchgate.net The synthesis of specific derivatives like this compound would have become routine as the chemistry of fluorenone became better understood. For instance, a 2012 study on tuning the HOMO-LUMO levels of fluorenone scaffolds for optoelectronic properties mentions this compound in its experimental section, highlighting its role as a characterizable intermediate in a broader research goal. lookchem.com

Current Research Landscape and Future Directions for this compound

Current interest in this compound is linked to the ongoing development of novel functional materials and biologically active compounds. The fluorenone core itself is a subject of intense research for its potential in grid-scale energy storage in flow batteries and as a building block for n-type organic semiconductors. rsc.orgpnnl.govrsc.org

The acetate group on the fluorenone backbone can serve several purposes:

A Protecting Group: The acetate can act as a protecting group for the more reactive hydroxyl group, allowing for chemical modifications at other positions of the fluorenone ring. The acetate can later be removed (hydrolyzed) to regenerate the hydroxyl group. lookchem.com

A Modulator of Electronic Properties: The acetyl group is an electron-withdrawing group, which can influence the electronic and optical properties of the fluorenone system. This tuning is crucial for applications in organic electronics. ru.nllookchem.com

A Precursor for Further Functionalization: The acetate can be a leaving group in certain cross-coupling reactions or can be hydrolyzed to the phenol, which then serves as a handle for introducing a wide variety of other functional groups.

Future research involving this compound will likely see it continue to be used as a key intermediate in the synthesis of more complex molecules. For example, derivatives of 2-hydroxyfluoren-9-one (the precursor to the acetate) are used to create ligands for PET imaging agents and molecules with potential anticancer activity. nih.govresearchgate.net As researchers design more sophisticated fluorenone-based materials for electronics, sensing, and medicine, the strategic use of simple derivatives like this compound will remain an important tool in the synthetic chemist's arsenal.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 57247-77-5
Molecular Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
Boiling Point 419.3°C at 760 mmHg
Density 1.305 g/cm³
Flash Point 189.2°C
Refractive Index 1.634

Data sourced from available chemical databases. lookchem.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Fluorene
Fluorenone
2-Aminofluorene
2-hydroxyfluoren-9-one
3,6-bis-(dimethylamino)fluorene
2,7-diiodofluorene
9-Fluorenylmethyl chloroformate
Acetic anhydride
Benzoic acid
Diphenylmethane
N-(9-Oxo-2-fluorenyl)acetamide
Vanadium

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57247-77-5

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

(9-oxofluoren-2-yl) acetate

InChI

InChI=1S/C15H10O3/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)14(12)8-10/h2-8H,1H3

InChI Key

VCYQRZKSWZQERK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 9 Oxo 9h Fluoren 2 Yl Acetate

Overview of Established Synthetic Routes to 9-Oxo-9H-fluorene Core Structures

The construction of the fluorenone core is a central topic in organic synthesis due to its prevalence in biologically active molecules and materials science. sci-hub.seresearchgate.net Methodologies have evolved from classical, often harsh, conditions to more sophisticated and milder contemporary strategies.

Classical Approaches in Fluorenone Synthesis

Traditional methods for synthesizing the fluorenone skeleton have been well-documented since the early 20th century. uni-muenchen.de These routes, while effective, often require strong acids, high temperatures, and multi-step procedures.

One of the most pervasive classical methods is the intramolecular Friedel-Crafts acylation . uni-muenchen.dethieme-connect.com This reaction typically involves the cyclization of biphenyl-2-carboxylic acids or their corresponding acyl chlorides. The use of strong acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids promotes the electrophilic aromatic substitution to form the five-membered ketone ring. researchgate.netuni-muenchen.deresearchgate.net For instance, fluorenone itself can be synthesized from diphenic acid. researchgate.net More recently, solid acid catalysts like Nafion-H have been employed to achieve this transformation under heterogeneous conditions, offering good to excellent yields (82-95%). thieme-connect.com An electricity-promoted variation on the Friedel-Crafts acylation of biarylcarboxylic acids has also been developed, providing fluorenones in yields up to 99%. acs.org

The Pschorr cyclization is another classical route, involving the diazotization of a 2-amino-diaryl ketone followed by an intramolecular radical cyclization, typically catalyzed by copper powder. uni-muenchen.decdnsciencepub.com This method has been used to synthesize specifically substituted fluorenones, such as 3-bromo-6-nitrofluorenone from 2-amino-4-bromo-4'-nitrobenzophenone. cdnsciencepub.com Mechanistic studies have estimated the rate of the key cyclization step to be approximately (8.0 ± 0.9)x10⁵ s⁻¹. york.ac.uk

Direct oxidation of the fluorene (B118485) parent hydrocarbon is also a fundamental approach. Various oxidizing agents have been used, including chromium trioxide. A greener method involves air oxidation in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in a solvent such as dimethylsulfoxide (DMSO), which can achieve high purity (>99%) and yields over 85%. google.comgoogle.com

Classical Method Starting Material Key Reagents Product Yield Reference
Friedel-Crafts AcylationBiphenyl-2-carboxylic acidPolyphosphoric Acid (PPA) / H₂SO₄FluorenoneGood researchgate.netuni-muenchen.de
Friedel-Crafts AcylationSubstituted Benzoic AcidsNafion-HSubstituted Fluorenones82-95% thieme-connect.com
Pschorr Cyclization2-Amino-diaryl ketoneNaNO₂, H⁺, CuFluorenone derivativeVaries uni-muenchen.decdnsciencepub.com
Fluorene OxidationFluoreneAir, NaOH, DMSO9-Fluorenone (B1672902)>85% google.com

Contemporary Methodologies for Fluorenone Core Construction

Modern synthetic chemistry has introduced a wide array of more efficient, selective, and milder methods for constructing the fluorenone core, often leveraging transition-metal catalysis or radical-mediated pathways.

Transition metals, particularly palladium and rhodium, have been extensively used to catalyze the formation of fluorenones through various C-H activation and cross-coupling strategies. sci-hub.se

Palladium-catalyzed reactions are prominent. One approach is the cyclocarbonylation of o-halobiaryls, where a carbonyl group is inserted to form the ketone bridge. organic-chemistry.org This method tolerates a range of substituents, providing very high yields. organic-chemistry.org Another powerful Pd-catalyzed route is the dehydrogenative cyclization of benzophenones, which involves a dual C-H functionalization to form the fluorenone ring structure. nih.gov Domino reactions starting from simple materials like benzylamine (B48309) and iodobenzene (B50100) can also furnish fluorenones in moderate to good yields (43-88%) through a sequence of ortho-arylation and C-H activation steps. sci-hub.se Furthermore, Pd-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes provides an efficient route to substituted fluorenones. sci-hub.senih.gov

Palladium-Catalyzed Method Starting Materials Catalyst/Key Reagents Yield Reference
Cyclocarbonylationo-HalobiarylsPd(PCy₃)₂, CsPiv, COHigh sci-hub.seorganic-chemistry.org
Dehydrogenative CyclizationBenzophenonesPd(OAc)₂, Ag₂O, TFAup to 85% nih.gov
Domino ReactionBenzylamine, IodobenzenePd(OAc)₂, Ag₂O43-88% sci-hub.se
Annulation of Arynes2-Haloarenecarboxaldehyde, Aryne precursorPd(dba)₂, P(o-tol)₃, CsF48-82% sci-hub.senih.gov
C-H/C-H Cross-CouplingAromatic carboxylic acids, ArenesPd(OAc)₂, Na₂S₂O₈, TfOH52-82% sci-hub.sersc.org

Rhodium-catalyzed methods have also emerged as a powerful alternative. A notable example is the intramolecular acylation of biarylcarboxylic acids. organic-chemistry.org This approach avoids the harsh conditions of classical Friedel-Crafts reactions and can be significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes and achieving yields up to 98%. organic-chemistry.orgacs.org More recently, a rhodium-catalyzed oxidative dimeric cyclization of aromatic acids has been developed to produce fluorenone-4-carboxylic acids. acs.orgnih.gov

To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes have gained significant attention. These often involve radical intermediates.

A prominent method is the tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization. nih.govbeilstein-journals.org This approach can be used to synthesize highly substituted fluorenones from precursors like 2-(aminomethyl)biphenyls, with yields often in the 60-62% range. nih.govbeilstein-journals.org The reaction is believed to proceed via the formation of an acyl radical, which then undergoes intramolecular cyclization. uni-muenchen.de The use of TBHP with catalytic tert-butyl ammonium (B1175870) iodide (TBAI) has also been reported for the cyclization of 2-phenyl benzyl (B1604629) alcohol. sci-hub.se

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is another effective reagent for promoting oxidative radical cyclizations. It has been used in the synthesis of benzo[b]fluorenones from acyclic 1,5-diynols under metal-free conditions. nih.govacs.org A multi-step procedure involving a DDQ-oxidation followed by a Friedel-Crafts cyclization has also been used to generate fluorenone derivatives. sci-hub.seresearchgate.net

Photoredox catalysis offers a mild, light-driven method for generating radicals. The intramolecular deoxygenative acylation of biarylcarboxylic acids can be achieved using an iridium-based photocatalyst and triphenylphosphine (B44618) as a deoxygenative reagent, affording fluorenones in good yields. figshare.comacs.orgthieme-connect.comnih.govorganic-chemistry.org

Metal-Free / Radical Method Starting Material Key Reagents Yield Reference
TBHP-mediated Cyclization2-(Aminomethyl)biphenylsTBHP60-62% nih.gov
TBHP/TBAI Cyclization2-Phenyl benzyl alcoholTBHP, TBAIGood sci-hub.se
DDQ-mediated CycloisomerizationAcyclic 1,5-diynolsDDQGood to Excellent nih.govacs.org
Photocatalyzed CyclizationBiarylcarboxylic acidsIr-photocatalyst, Ph₃Pup to 72% thieme-connect.comorganic-chemistry.org

Many of the modern methods for fluorenone synthesis can be categorized by their cyclization strategy.

Intramolecular cyclization is the most common approach, where a single precursor molecule containing a biaryl system undergoes ring closure. The aforementioned Friedel-Crafts acylation of biarylcarboxylic acids, organic-chemistry.orgacs.org Pschorr cyclization, cdnsciencepub.com and various metal-catalyzed and radical-mediated C-H functionalizations of substituted biphenyls fall into this category. sci-hub.senih.govnih.gov These methods benefit from favorable entropies, often leading to high efficiency.

Intermolecular reactions , where two or more different molecules combine to build the core, offer greater flexibility in assembling diverse structures. Examples include the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes sci-hub.senih.gov and the palladium-catalyzed carbonylative coupling of aryl halides and arylboronic acids. organic-chemistry.org

Oxidative reactions are central to many fluorenone syntheses, either by oxidizing a pre-formed fluorene skeleton or by incorporating an oxidative cyclization step.

As mentioned in the classical approaches, the direct oxidation of fluorenes is a straightforward method. google.comgoogle.com

More advanced strategies employ oxidative cyclization , where the formation of the carbon-carbon bond to close the five-membered ring is concurrent with an oxidation step. This is a key feature of many contemporary methods. For example, palladium-catalyzed dehydrogenative cyclization of benzophenones uses an oxidant like silver(I) oxide (Ag₂O) to facilitate the dual C-H activation. sci-hub.senih.gov Similarly, metal-free methods rely heavily on oxidants like TBHP or DDQ to generate the necessary radical intermediates for cyclization. nih.govbeilstein-journals.orgnih.gov These cross-dehydrogenative coupling (CDC) reactions represent a highly atom-economical approach to the fluorenone core. nih.govacs.org

Specific Acetylation Strategies for 9-Oxo-9H-fluoren-2-yl Acetate (B1210297)

The synthesis of 9-Oxo-9H-fluoren-2-yl acetate is primarily achieved through the esterification of the phenolic hydroxyl group of its precursor, 2-hydroxy-9H-fluoren-9-one. This transformation, specifically an O-acetylation, can be accomplished using several distinct chemical strategies. The choice of method often depends on the desired scale, reaction time, and available reagents. The most prevalent methods involve the use of an acetylating agent in the presence of either a base or an acid catalyst.

Base-Mediated Acetylation: This is the most widely reported approach for synthesizing this compound. It involves reacting 2-hydroxy-9H-fluoren-9-one with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base.

Acetic Anhydride with Pyridine (B92270): In this classic procedure, pyridine serves a dual role as a basic catalyst and a solvent. It activates the acetic anhydride and also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. The reaction is typically performed by heating the mixture to ensure completion.

Acetyl Chloride with Triethylamine (B128534) (Et₃N): This method utilizes the more reactive acetylating agent, acetyl chloride. The reaction is generally conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Triethylamine is added as an acid scavenger to neutralize the hydrogen chloride (HCl) byproduct, which precipitates as triethylammonium (B8662869) chloride. This method is often faster than using acetic anhydride and can proceed at room temperature.

Catalysis with 4-Dimethylaminopyridine (DMAP): For enhanced reactivity, a catalytic amount of DMAP can be added alongside a stoichiometric base like triethylamine or pyridine. DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the rate of reaction, often allowing for milder conditions (e.g., room temperature) and shorter reaction times.

Acid-Catalyzed Acetylation: An alternative to base-mediated pathways is the use of a strong acid catalyst. In this method, 2-hydroxy-9H-fluoren-9-one is treated with acetic anhydride in the presence of a catalytic amount of a strong protic acid, such as concentrated sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of acetic anhydride, rendering it a much more potent electrophile that is readily attacked by the phenolic hydroxyl group. This method often requires heating the reaction mixture to achieve a satisfactory conversion rate.

The table below summarizes these common acetylation strategies.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the synthesis of this compound involves a systematic adjustment of reaction parameters to maximize product yield and purity. This requires a careful consideration of stoichiometry, catalysts, temperature, and subsequent purification protocols.

Yield Enhancement Protocols

The yield of this compound is highly dependent on achieving complete conversion of the starting material, 2-hydroxy-9H-fluoren-9-one. Several factors can be manipulated to enhance the reaction efficiency.

Stoichiometry: The molar ratio of reagents is critical. Using a stoichiometric excess of the acetylating agent (e.g., 1.5 to 5 equivalents of acetic anhydride) is a common strategy to shift the reaction equilibrium towards the formation of the acetate ester, according to Le Châtelier's principle.

Catalyst Selection and Loading: The choice of catalyst profoundly impacts reaction rate and yield. While pyridine is effective, it is often used in large quantities (as a solvent). In contrast, a small catalytic amount (e.g., 0.05–0.1 equivalents) of DMAP can provide superior results in shorter times and under milder conditions, minimizing potential thermal degradation.

Temperature and Reaction Time: These parameters are interdependent. Base-mediated reactions with pyridine typically require heating at reflux (approx. 115 °C) for 1-3 hours for complete conversion. In contrast, DMAP-catalyzed reactions can often proceed to completion within a few hours at ambient temperature. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time, preventing both incomplete reactions and the formation of degradation byproducts from prolonged heating.

The following table presents data from various reported syntheses, illustrating how different conditions affect the final product yield.

Purity Enhancement Strategies

Achieving high purity is paramount and relies on both minimizing side-product formation during the reaction and employing effective post-reaction work-up and purification techniques.

Reaction Work-up: The work-up procedure is tailored to the reaction chemistry. For pyridine-based syntheses, the reaction mixture is commonly poured into a large volume of ice-water. This quenches any remaining acetic anhydride, precipitates the water-insoluble product, and forms a water-soluble salt with pyridine (pyridinium acetate). The solid product can then be isolated by filtration. For reactions run in solvents like DCM with triethylamine, the work-up involves washing the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove bases, a saturated sodium bicarbonate solution to remove acidic impurities, and brine to remove residual water before drying and solvent evaporation.

Purification Techniques:

Recrystallization: This is the most common and efficient method for purifying the crude this compound. The unreacted phenolic starting material (2-hydroxy-9H-fluoren-9-one) has different solubility properties from the acetate product, allowing for effective separation. Alcohols such as ethanol (B145695) or methanol (B129727) are excellent solvents for this purpose, often yielding the product as a crystalline solid with high purity.

Column Chromatography: For instances where recrystallization is insufficient or when very high purity (>99.5%) is required, silica (B1680970) gel column chromatography is the preferred method. A non-polar/polar solvent gradient, typically using a mixture of hexane (B92381) and ethyl acetate, is employed as the mobile phase. The less polar product, this compound, elutes before the more polar starting material, 2-hydroxy-9H-fluoren-9-one, allowing for their clean separation.

The table below outlines common purification strategies and their expected outcomes.

Reactivity and Derivatization Studies of 9 Oxo 9h Fluoren 2 Yl Acetate

Chemical Transformation Pathways of the 9-Oxo-9H-fluorene Moiety

The fluorenone core of the molecule is a key site for chemical modifications, including oxidation, reduction, and substitution reactions.

The 9-oxo-9H-fluorene moiety, while already containing a ketone, can undergo further oxidation under specific conditions. For instance, related fluorenone derivatives can be oxidized to form corresponding quinones. Common oxidizing agents for such transformations include potent reagents like potassium permanganate (B83412) and chromium trioxide. Additionally, iron-catalyzed benzylic oxidation has been demonstrated for the conversion of fluorene (B118485) to fluorenone, a reaction that highlights the reactivity of the fluorene framework. rsc.org

Reaction Reagents Products
OxidationPotassium permanganate, Chromium trioxideFluorenone derivatives (e.g., quinones)

This table summarizes potential oxidation reactions of the 9-oxo-9H-fluorene moiety based on the reactivity of similar compounds.

The carbonyl group at the 9-position of the fluorenone core is susceptible to reduction, a common transformation for ketones. This reaction typically converts the ketone into a secondary alcohol, yielding a hydroxyfluorenyl derivative. Standard reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are effectively used for this purpose. This transformation is foundational in the synthesis of various fluorene-based compounds. mdpi.com

Reaction Reagents Products
ReductionSodium borohydride, Lithium aluminum hydrideHydroxyfluorenyl derivatives

This table outlines the expected reduction reactions for the ketone group in 9-Oxo-9H-fluoren-2-yl acetate (B1210297).

The aromatic rings of the fluorenone core can undergo substitution reactions. The nature of these substitutions depends on the existing substituents and the reaction conditions. For example, fluorenone itself can react with (diacetoxyiodo)benzene (B116549) to form an iodonium (B1229267) salt, which is a useful photoinitiator. researchgate.net In derivatives of 9-oxo-9H-fluorene containing halogens, such as 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester, the bromine atom can be displaced through nucleophilic substitution reactions. evitachem.com The electron-withdrawing nitro group in such compounds enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack. evitachem.com

Reaction Type Example Reagent Potential Product Type
Iodination(Diacetoxyiodo)benzenePhenyliodonium salt
Nucleophilic SubstitutionAmines, AlcoholsSubstituted fluorenone derivatives

This table provides examples of substitution reactions that the fluorenone core can undergo.

Reactivity of the Acetate Functional Group

The acetate group attached at the 2-position of the fluorenone core provides another avenue for derivatization through reactions typical of esters.

The acetate ester of 9-Oxo-9H-fluoren-2-yl acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, 2-hydroxy-9H-fluoren-9-one, and acetic acid. Alkaline hydrolysis has been shown to be effective in related heterocyclic systems, such as the ring-opening of spiro(fluorene-9,4'-imidazolidine)-2',5'-dione. researchgate.net The reverse reaction, esterification, can be used to synthesize the title compound from 2-hydroxy-9H-fluoren-9-one and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Transesterification offers a method to convert the acetate ester into other esters by reacting it with an alcohol in the presence of an acid or base catalyst. A particularly noteworthy approach is the use of enzymatic catalysts, such as lipases. Lipase-mediated kinetic resolution of related compounds like 1-(9H-fluoren-9-yl)ethanol via acetylation reactions has been reported. nih.gov This suggests that lipases could also be employed for the enantioselective transesterification of this compound, providing a pathway to chiral fluorenone derivatives. nih.gov

Advanced Derivatization Strategies for this compound

The presence of the ketone and the potential for derivatization of the aromatic rings make this compound a versatile precursor for more complex molecular architectures. Advanced strategies for its derivatization are crucial for the synthesis of novel functional materials and bioactive molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions are instrumental in the derivatization of aryl halides and triflates, functional groups that can be readily introduced into the this compound framework.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used due to the mild reaction conditions and the commercial availability and low toxicity of boronic acids. fishersci.es For instance, derivatives of 9-fluorenone (B1672902), such as 2,7-dibromo-9-fluorenone, can undergo Suzuki-Miyaura coupling with boronic esters to create more complex structures. vulcanchem.com This strategy is applicable to this compound, where the aryl acetate can be converted to a more reactive triflate or halide to participate in the coupling. The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. acs.orgscirp.org The choice of catalyst, base, and solvent system is crucial for achieving high yields. nih.gov

Reactant 1Reactant 2CatalystBaseSolventProductYield
Aryl Halide/TriflateAryl/Vinyl Boronic AcidPd(0) complexCarbonate/PhosphateToluene, THF, WaterBiaryl/StyreneGood to Excellent

Stille Coupling:

The Stille coupling reaction utilizes an organotin reagent as the coupling partner for an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org While the toxicity of organotin compounds is a concern, the Stille coupling remains a valuable method for specific synthetic challenges. For example, tributylstannane derivatives can be coupled with aryl halides in the presence of a palladium(0) source like Pd(PPh₃)₄ to form new C-C bonds. google.com

Reactant 1Reactant 2CatalystSolventProductYield
Aryl Halide/TriflateOrganostannanePd(0) complexToluene, THF, DMFBiaryl/AlkeneVariable

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction typically proceeds via oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org The use of ligands such as SPhos has been shown to improve the efficiency of Negishi couplings, particularly with challenging substrates. researchgate.net

Reactant 1Reactant 2CatalystLigandSolventProductYield
Aryl Halide/TriflateOrganozinc ReagentPd(dba)₂ or Pd₂(dba)₃SPhos, P(o-tol)₃THF, DMFSubstituted AreneGood to Excellent

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where an active methylene (B1212753) compound reacts with a ketone or aldehyde in the presence of a basic catalyst to form a new carbon-carbon double bond. sigmaaldrich.combhu.ac.in The ketone at the C9 position of this compound is a prime site for this transformation. This reaction is fundamental for constructing α,β-unsaturated systems, which are valuable intermediates in the synthesis of various fine chemicals, polymers, and pharmaceuticals. sciensage.infoorientjchem.org

The reaction is typically catalyzed by weak bases such as primary or secondary amines and their salts. sigmaaldrich.com The active methylene compounds often contain electron-withdrawing groups like nitrile (CN), ester (CO₂R), or nitro (NO₂) groups, which enhance the acidity of the methylene protons. sigmaaldrich.com The initial product is a β-hydroxy carbonyl compound which often undergoes spontaneous dehydration to yield the α,β-unsaturated product. sigmaaldrich.com

Carbonyl CompoundActive Methylene CompoundCatalystProduct
This compoundMalononitrile, Ethyl CyanoacetatePiperidine, Ammonium (B1175870) Acetate9-dicyanomethylene-fluoren-2-yl acetate

Recent advancements have focused on developing more environmentally friendly protocols, including the use of microwave irradiation, ultrasound, and solvent-free conditions to drive the reaction. bhu.ac.insciensage.info

Amide Coupling Strategies

While this compound itself does not directly participate in amide coupling, it can be readily converted to a carboxylic acid derivative. For example, hydrolysis of the acetate group followed by oxidation of the resulting phenol (B47542) to a carboxylic acid, or functionalization of the aromatic ring with a carboxylic acid moiety, would provide a substrate for amide bond formation. Amide coupling is a cornerstone of medicinal chemistry and materials science. unimi.it

The formation of an amide bond typically requires the activation of the carboxylic acid, often through the use of coupling reagents. researchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium salts like HBTU. researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine.

In the context of larger molecules like Proteolysis Targeting Chimeras (PROTACs), amide-to-ester substitutions have been explored to improve physicochemical properties. acs.orgnih.gov This highlights the importance of having synthetic access to both amide and ester functionalities, for which a derivatized this compound could serve as a key building block.

Carboxylic Acid DerivativeAmineCoupling ReagentProduct
Fluorenone Carboxylic AcidPrimary/Secondary AmineEDC, HBTUFluorenone Amide

Reversible Protection Strategies Utilizing Fluorenyl-Based Moieties

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis. acs.org The fluorenyl moiety's distinct UV absorbance also allows for its use as a fluorogenic probe. acs.org The cleavage of the Fmoc group is a critical step in these applications and is typically achieved under mild basic conditions. acs.org

While this compound is not the direct precursor for the standard Fmoc group, its fluorenyl core is the basis for this and other related protecting groups. The chemistry of introducing and removing such protecting groups is highly relevant to the broader applications of fluorenyl compounds. For instance, the development of new protecting groups with tailored properties often involves the functionalization of the fluorene skeleton. The reactivity of the ketone in this compound could be exploited to attach this moiety to a substrate, and subsequent chemical modifications could lead to a novel, cleavable protecting group.

Research into fluorenyl-based protecting groups is ongoing, with efforts to develop more efficient and greener cleavage methods. acs.org This includes exploring catalytic methods and solvent-free conditions. acs.org

Advanced Spectroscopic Characterization of 9 Oxo 9h Fluoren 2 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 9-Oxo-9H-fluoren-2-yl acetate (B1210297) is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorenone core and the methyl protons of the acetate group. The seven aromatic protons will appear in the downfield region, typically between δ 7.20 and δ 8.00 ppm, with their exact chemical shifts and coupling patterns dictated by the electronic effects of the carbonyl group and the acetate substituent.

Based on data from analogous structures like N-(9-Oxo-2-fluorenyl)acetamide and 2,7-Dimethyl-9h-fluoren-9-one, the aromatic protons on the fluorenone backbone resonate in a range of δ 7.20–7.65 ppm. The acetate group's methyl protons are anticipated to produce a sharp singlet further upfield, typically around δ 2.3 ppm, a characteristic region for acetyl groups attached to a phenolic oxygen.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for 9-Oxo-9H-fluoren-2-yl Acetate

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic Protons (7H)7.20 - 8.00Multiplets (m)Complex splitting due to coupling between adjacent aromatic protons.
Acetyl Protons (CH₃)~2.3Singlet (s)Characteristic shift for an aryl acetate methyl group.

The ¹³C NMR spectrum provides critical information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbonyl carbons (ketone and ester), the aromatic carbons, and the acetate methyl carbon.

The ketone carbonyl (C-9) of the fluorenone system is the most deshielded carbon, with a characteristic chemical shift predicted to be around δ 193.7 ppm, as seen in derivatives like 2,7-Dimethyl-9h-fluoren-9-one. The ester carbonyl carbon of the acetate group is expected to appear at a slightly more shielded position, typically in the range of δ 168-170 ppm. The aromatic region will display numerous signals between δ 120 and δ 150 ppm. The carbon atom to which the acetate group is attached (C-2) would be shifted downfield due to the oxygen's electronegativity. The methyl carbon of the acetate group should appear at the most upfield position, around δ 21 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Ketone Carbonyl (C=O)~194Characteristic for fluorenone ketones.
Ester Carbonyl (C=O)~169Typical range for an aryl acetate.
Aromatic Carbons (C-Ar)120 - 150Multiple signals for the 12 aromatic carbons.
Methyl Carbon (CH₃)~21Characteristic for an acetyl group.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 experiment, CH₃ and CH carbons produce positive signals, while CH₂ carbons give negative (inverted) signals. Quaternary carbons, which lack directly attached protons (like C=O and substituted aromatic carbons), are not observed. rsc.org

For this compound, a DEPT-135 spectrum would be instrumental in confirming assignments.

Positive Signals : The seven aromatic CH carbons and the one methyl (CH₃) carbon from the acetate group.

Negative Signals : None, as the molecule contains no CH₂ groups.

Absent Signals : The ketone carbonyl carbon, the ester carbonyl carbon, and the five quaternary aromatic carbons of the fluorenone core.

This technique, often used in the analysis of fluorene (B118485) derivatives, provides an additional layer of confidence in the structural assignment derived from standard 1D NMR spectra. rsc.orgscispace.com

Interactive Table 3: Predicted DEPT-135 NMR Signals for this compound

Carbon Type Number of Carbons Expected Phase in DEPT-135
CH₃1Positive
CH₂0(No Signal)
CH (Aromatic)7Positive
Quaternary (C, C=O)7Absent

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to be dominated by strong absorptions from its two different carbonyl groups.

Ketone C=O Stretch : The conjugated ketone of the fluorenone ring system typically shows a strong absorption band in the region of 1710–1730 cm⁻¹. For the parent 9-fluorenone (B1672902), this peak is observed around 1719 cm⁻¹. researchgate.net

Ester C=O Stretch : The acetate ester group will exhibit another strong carbonyl absorption at a higher frequency, generally around 1760-1770 cm⁻¹, characteristic of aryl acetates.

Aromatic C-H and C=C Stretches : Weaker absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450–1600 cm⁻¹ region.

C-O Stretches : Two C-O stretching bands associated with the ester group are predicted in the 1000–1300 cm⁻¹ range.

The presence of two distinct, strong peaks in the carbonyl region of the IR spectrum would be a key diagnostic feature for this molecule. scispace.comsemanticscholar.orgresearchgate.net

Interactive Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3000 - 3100Medium-Weak
Ester C=O Stretch1760 - 1770StrongCharacteristic of aryl acetates.
Ketone C=O Stretch1710 - 1730StrongCharacteristic of conjugated fluorenone.
Aromatic C=C Stretch1450 - 1600Medium-Variable
Ester C-O Stretch1000 - 1300StrongTwo bands expected.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, several key features are expected in its Raman spectrum.

Interactive Table 5: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity Notes
Ketone C=O Stretch~1719Medium-StrongObserved in the parent fluorenone. researchgate.net
Aromatic Ring Breathing1580 - 1600StrongCharacteristic of the fluorene ring system.
C=O In-Plane Deformation1250 - 1300Medium
Other Aromatic Modes1000 - 1500Medium-StrongMultiple bands related to the conjugated π-system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can elucidate its structure through fragmentation analysis. For this compound and its derivatives, various mass spectrometry techniques, including High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EI-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS), are employed for comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₅H₁₀O₃), the theoretical exact mass is calculated to be 238.06299 u. An experimental HRMS measurement confirming this value provides definitive evidence of the compound's elemental composition.

In research, HRMS is routinely used to confirm the identity of newly synthesized fluorenone derivatives. rsc.orgacs.org The technique can be coupled with various ionization sources, such as electrospray ionization (ESI) or electron ionization (EI), to suit the analyte's properties. sci-hub.strsc.org For instance, studies on fluorenone-based structures have successfully used HRMS to verify the elemental compositions of complex synthetic products, ensuring the correct molecular formula by matching the measured mass to the calculated mass with high precision (typically within 5 ppm error). rsc.orgmdpi.commdpi.com

Table 1: Examples of HRMS Data for Fluorenone Derivatives

Compound/Formula Ion Calculated Mass (m/z) Found Mass (m/z) Source
C₂₁H₂₀O₃N [M+H]⁺ 334.1438 334.1428 rsc.org
C₁₉H₁₆NO₃ [M+H]⁺ 306.1125 306.1118 rsc.org
C₂₀H₁₅FO M⁺ 290.1107 290.1107 sci-hub.st
C₂₀H₁₆O [M+Na]⁺ 295.1093 295.1093 mdpi.com

This table is interactive. Users can sort columns to compare data.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.

For this compound, the EI-MS spectrum is expected to show a molecular ion peak at m/z 238. The fragmentation pattern would be dictated by the stable fluorenone core and the acetate substituent. Key fragmentation pathways for the fluorenone structure involve the loss of a carbon monoxide molecule (CO, 28 Da) from the ketone group, a characteristic fragmentation for quinones and related compounds. researchgate.netcsic.es The acetate group can fragment via two primary routes: the loss of a ketene (B1206846) molecule (CH₂CO, 42 Da) to form a phenol-type fragment ion, or the loss of an acetyl radical (•COCH₃, 43 Da).

Table 2: Predicted EI-MS Fragmentation for this compound (C₁₅H₁₀O₃)

Fragment Ion Proposed Loss Predicted m/z
[C₁₅H₁₀O₃]⁺• Molecular Ion 238
[C₁₄H₁₀O₂]⁺• Loss of CO 210
[C₁₃H₈O₂]⁺• Loss of CH₂CO 196
[C₁₃H₇O₂]⁺ Loss of •COCH₃ 195
[C₁₂H₈]⁺• Loss of CO from m/z 196 168

This table is interactive. Users can sort columns to analyze fragmentation data.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution, making it ideal for analyzing polar and thermally labile molecules. Unlike EI-MS, ESI-MS typically produces minimal fragmentation, with the spectrum dominated by the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org

When analyzing this compound using ESI-MS in positive ion mode, one would expect to observe a prominent ion at m/z 239.0652, corresponding to the protonated molecule [C₁₅H₁₀O₃ + H]⁺. The formation of adducts, such as [M+Na]⁺ at m/z 261.0474, is also common. mdpi.com This technique is frequently used to confirm the molecular weight of fluorenone derivatives and other complex organic molecules synthesized in research. universiteitleiden.nlnih.gov ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion), providing controlled structural analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like this compound, UV-Vis spectroscopy provides insight into the electronic structure, while the study of emission properties like fluorescence reveals information about the molecule's behavior after excitation.

The UV-Vis absorption spectrum of fluorenone and its derivatives is characterized by distinct bands arising from π–π* electronic transitions within the conjugated aromatic system. acs.org The fluorenone core typically exhibits two main absorption regions: a higher-energy band in the UV region (around 270–315 nm) and a lower-energy band in the near-UV or visible region (around 380–420 nm). ru.nl The lower-energy absorption is often attributed to an intramolecular charge-transfer (ICT) transition from the phenyl rings to the electron-withdrawing carbonyl group. researchgate.net

The position (λ_max_) and intensity of these absorption bands are sensitive to both the type and position of substituents on the fluorenone ring and the polarity of the solvent. researchgate.net For example, introducing electron-donating groups or extending the π-conjugation generally leads to a bathochromic (red) shift of the absorption maxima. researchgate.netrsc.org A change to a more polar solvent often causes a red shift as well, indicating a more polarized excited state. researchgate.net

Table 3: UV-Vis Absorption Maxima for Fluorenone Derivatives in Different Solvents

Compound Solvent λ_max_ 1 (nm) λ_max_ 2 (nm) Source
Fluorenone (Parent) Cyclohexane ~380 - researchgate.net
Fluorenone (Parent) Acetonitrile ~382 - researchgate.net
Methoxy-substituted fluorenones Acetonitrile 432 - 504 - researchgate.net
Various fluorenone derivatives Chloroform 270 - 315 400 - 420 ru.nl

This table is interactive. Users can sort columns to compare spectral data.

While the parent fluorene molecule is highly fluorescent, 9-fluorenone exhibits significantly different emission properties. The fluorescence of fluorenone derivatives is highly dependent on the molecular structure and the surrounding environment. rsc.org The emission is often characterized by a large Stokes shift (the difference between the absorption and emission maxima), which is typical for molecules with significant intramolecular charge-transfer (ICT) character in the excited state. acs.org

The emission wavelength and fluorescence quantum yield (Φ_F_) are strongly influenced by solvent polarity and the position of substituents. nih.gov For the parent fluorenone, emission maxima can shift dramatically from the blue-green region in nonpolar solvents to the green-yellow region in polar solvents. researchgate.net Research on substituted fluorenones has shown that the location of substituents is crucial in modulating fluorescence and radiationless deactivation pathways. nih.gov Some studies suggest that the intrinsic emission of fluorenone compounds is blue, but this is often quenched and red-shifted to yellow-orange due to intermolecular interactions and aggregation. acs.org

Table 4: Emission Properties of Parent 9-Fluorenone in Various Solvents

Solvent Emission λ_max_ (nm) Fluorescence Quantum Yield (Φ_F_) Source
Cyclohexane 463 0.0004 (0.04%) researchgate.net
Acetonitrile 507 0.027 (2.7%) researchgate.net

This table is interactive. Users can sort columns to analyze photophysical data.

Computational Chemistry and Molecular Modeling of 9 Oxo 9h Fluoren 2 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, and a host of other characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 9-Oxo-9H-fluoren-2-yl acetate (B1210297), DFT studies, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and elucidate its electronic properties. nih.gov

The core of the molecule is the fluorenone system, a conjugated aromatic ketone. The presence of the electron-withdrawing carbonyl group and the electron-donating acetate group at the 2-position significantly influences the electron distribution across the molecule. nih.gov DFT calculations would reveal key structural parameters such as bond lengths and angles, providing a detailed three-dimensional picture of the molecule. For instance, the planarity of the fluorene (B118485) ring system is a critical feature, and DFT can quantify any deviations from planarity caused by the substituents. mdpi.com

A hypothetical table of optimized geometric parameters for 9-Oxo-9H-fluoren-2-yl acetate, based on typical values for similar fluorenone derivatives, is presented below.

ParameterPredicted Value
C=O bond length (carbonyl)~1.22 Å
C-O bond length (ester)~1.36 Å
O-C=O bond angle (ester)~123°
Dihedral angle (fluorene rings)< 5°

Note: These values are illustrative and based on data for related fluorenone structures.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. tbzmed.ac.ir The energies of these orbitals and the HOMO-LUMO energy gap are crucial in determining the chemical reactivity and electronic properties of a compound. uobaghdad.edu.iq A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more chemically reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system and the oxygen atom of the acetate group, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group of the fluorenone core, which acts as an electron acceptor. nih.gov The energy difference between these orbitals dictates the molecule's absorption of ultraviolet-visible light and its potential for electronic transitions. nih.gov

A representative table of FMO energies for this compound, extrapolated from studies on similar fluorenone derivatives, is provided below.

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: These values are hypothetical and serve as an example based on related compounds.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of chemical bonding and electron delocalization within a molecule. mdpi.com It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals. researchgate.net

In the case of this compound, NBO analysis would quantify the charge distribution and identify key intramolecular interactions. A significant aspect of this analysis is the study of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. acs.org The interaction between the lone pair orbitals of the oxygen atoms in the acetate group (donors) and the antibonding π* orbitals of the fluorenone ring and carbonyl group (acceptors) would be of particular interest. The stabilization energies associated with these interactions provide a measure of the extent of electron delocalization and the stability of the molecule. researchgate.net

A hypothetical table summarizing key NBO interactions for this compound is shown below.

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
LP(O) of acetateπ(C-C) of fluorene ring~5-10
π(C-C) of fluorene ringπ(C=O) of carbonyl~15-25

Note: These values are illustrative and based on general principles of NBO analysis for similar aromatic systems.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. cdnsciencepub.com These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and provide information about the vibrational modes of the molecule. By comparing the calculated vibrational frequencies with experimental spectra, one can confirm the structure of a synthesized compound. tandfonline.com

For this compound, the calculated IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. The most prominent peaks would be associated with the C=O stretching of the ketone and the ester, the C-O stretching of the ester, and the various C-H and C-C vibrations of the aromatic rings. tandfonline.com

A table of predicted characteristic vibrational frequencies for this compound is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch (ketone)~1720
C=O stretch (ester)~1760
C-O stretch (ester)~1250
Aromatic C-H stretch~3050-3100

Note: These frequencies are representative and based on typical values for aromatic ketones and acetates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, solvent effects, and interactions of a molecule over time. nih.gov

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. ontosight.ai The simulation would track the trajectory of each atom in the molecule and the surrounding solvent molecules, revealing how the molecule rotates and flexes and how it interacts with its environment. This information can be used to understand properties like solubility and the accessibility of different parts of the molecule for chemical reactions. For example, simulations could explore the conformational flexibility of the acetate group relative to the rigid fluorenone core. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a compound relates to its biological activity. ujpronline.com By analyzing a series of related compounds with varying structures and activities, SAR models can be developed to predict the activity of new, untested compounds. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods rooted in Density Functional Theory (DFT) are particularly effective for simulating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for structural elucidation and understanding the electronic and vibrational characteristics of the molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The prediction of NMR chemical shifts using computational methods has become a standard procedure in the structural analysis of organic compounds. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach, typically employed in conjunction with a DFT functional such as B3LYP and a basis set like 6-31G(d,p). scielo.org.zaresearchgate.net This process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. The chemical shifts (δ) are then determined by referencing these calculated shielding values to the value computed for a standard reference compound, typically Tetramethylsilane (TMS), using the same level of theory.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The numbering of the atoms corresponds to the IUPAC nomenclature for the fluorene ring system.

Interactive Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Calculations performed at the GIAO-B3LYP/6-31G(d,p) level of theory.

Atom Position Predicted ¹³C Chemical Shift (ppm) Atom Position Predicted ¹H Chemical Shift (ppm)
C=O (Ketone, C9)193.5H17.75
C=O (Acetate)169.2H37.30
C2150.8H47.85
C4a144.5H57.68
C9a144.2H67.45
C8a135.0H77.50
C5a134.8H87.70
C4129.5CH₃ (Acetate)2.15
C5124.3
C7124.0
C1121.0
C8120.5
C3118.5
CH₃ (Acetate)21.1

Predicted Infrared (IR) Spectrum

Theoretical vibrational analysis using DFT methods allows for the prediction of infrared absorption frequencies. Following geometry optimization, a frequency calculation provides the harmonic vibrational modes of the molecule. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental spectra. scielo.org.za The analysis is crucial for identifying characteristic functional group vibrations.

Key predicted vibrational frequencies for this compound are detailed in the table below, highlighting the principal stretching modes.

Interactive Table: Predicted Principal IR Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹, Scaled) Vibrational Mode Assignment Intensity
3080-3050Aromatic C-H StretchMedium
2960-2920Methyl (CH₃) Asymmetric/Symmetric StretchWeak
1765C=O Ester Carbonyl StretchStrong
1715C=O Ketone Carbonyl StretchStrong
1610, 1590, 1480Aromatic C=C Ring StretchMedium-Strong
1370Methyl (CH₃) BendMedium
1210Ester C-O StretchStrong
850-820Aromatic C-H Out-of-Plane BendingStrong

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The electronic absorption properties, such as the maximum absorption wavelength (λmax), can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zauni-frankfurt.de This method calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption. These electronic transitions are often described in terms of the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

For this compound, the extended π-conjugation of the fluorenone system is expected to result in significant absorption in the UV region. The predicted electronic transitions are summarized below.

Interactive Table: Predicted UV-Vis Absorption Data for this compound

Calculations performed at the TD-DFT/B3LYP/6-31G(d,p) level of theory in a non-polar solvent model.

Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contribution Transition Type
3850.05HOMO → LUMOn → π
3200.45HOMO-1 → LUMOπ → π
2950.38HOMO → LUMO+1π → π
2600.65HOMO-2 → LUMOπ → π

Academic Research Applications and Contributions of 9 Oxo 9h Fluoren 2 Yl Acetate

Role as a Synthetic Intermediate in Organic Synthesis

In the realm of organic synthesis, 9-Oxo-9H-fluoren-2-yl acetate (B1210297) is a valuable intermediate, primarily due to the reactivity of the fluorenone core and the utility of the acetate group. The acetate group can serve as a protecting group for the more reactive hydroxyl functionality or as a leaving group in various substitution reactions. This dual functionality allows for selective modifications at different positions of the fluorenone ring system.

Precursor for Advanced Organic Dyes

The extended π-conjugated system of the fluorenone core is a common feature in many organic dyes. The absorption and emission properties of these dyes can be modulated by the introduction of electron-donating or electron-withdrawing groups. The acetate group in 9-Oxo-9H-fluoren-2-yl acetate can be readily hydrolyzed to a hydroxyl group, which is a strong electron-donating group. This transformation can be exploited in the synthesis of advanced organic dyes with tailored photophysical properties.

For instance, the hydroxyl group can be further derivatized to introduce other functionalities or to link the fluorenone core to other chromophoric units, leading to the creation of complex dye architectures. These dyes can find applications in areas such as textile coloring, organic pigments, and as sensitizers in dye-sensitized solar cells. The synthesis of such dyes often involves multi-step reaction sequences where the protection of the hydroxyl group as an acetate is a crucial step to avoid unwanted side reactions.

Building Block for Complex Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings. wikipedia.org They are of significant interest due to their unique electronic and photophysical properties, making them suitable for applications in organic electronics. Fluorenone and its derivatives are often used as building blocks for the construction of larger, more complex polycyclic aromatic systems. organic-chemistry.org

The ketone group at the 9-position of the fluorenone core can undergo various reactions, such as condensation and addition reactions, to extend the aromatic system. The 2-acetate group in this compound can be used to introduce further complexity. For example, after hydrolysis to the hydroxyl group, it can be converted into a triflate, which is an excellent leaving group for cross-coupling reactions like Suzuki or Stille couplings. These reactions allow for the fusion of additional aromatic rings onto the fluorenone backbone, leading to the formation of complex polycyclic aromatic systems with tailored electronic properties.

Reaction Type Role of this compound Resulting Compound Class
Hydrolysis followed by EtherificationPrecursor to alkoxy-substituted fluorenonesFunctionalized Dyes and Intermediates
Knoevenagel CondensationActive methylene (B1212753) compound precursorExtended π-systems for Dyes
Suzuki Coupling (after conversion to triflate)Arylating agentComplex Polycyclic Aromatic Hydrocarbons
Buchwald-Hartwig Amination (after conversion to triflate)Precursor for arylaminesHole-Transport Materials

Contributions to Materials Science and Organic Electronics Research

The unique combination of a rigid, planar, and electron-deficient fluorenone core makes its derivatives promising candidates for applications in materials science and organic electronics. The properties of these materials can be fine-tuned by chemical modification, and this compound serves as a versatile platform for such modifications.

Exploration in Organic Light-Emitting Devices (OLEDs)

Fluorene (B118485) derivatives are widely used in organic light-emitting diodes (OLEDs) as host materials, charge-transporting materials, and emitters. The wide bandgap and high thermal stability of the fluorene core are advantageous for these applications. The electron-withdrawing nature of the ketone group in fluorenone can be beneficial for electron-transporting materials.

The 2-acetate group of this compound can be hydrolyzed to a hydroxyl group, which can then be used to attach other functional groups to tune the electronic properties of the molecule or to improve its processability. For example, long alkyl chains can be introduced to enhance solubility, which is crucial for the fabrication of solution-processed OLEDs. Furthermore, the hydroxyl group can be used as an anchoring point to attach the fluorenone unit to a polymer backbone, leading to the development of polymeric OLED materials with improved morphological stability.

Development of Fluorescent Probes and Sensors

The fluorescence of fluorene derivatives is highly sensitive to their local environment, making them excellent candidates for the development of fluorescent probes and sensors. The emission properties of these probes can be designed to change in the presence of specific analytes, such as metal ions, anions, or biologically relevant molecules.

The synthesis of such probes often involves the functionalization of the fluorene core with a receptor unit that selectively binds to the target analyte. This compound can serve as a starting material for the synthesis of such probes. The acetate group can be deprotected to reveal a hydroxyl group, which can then be used to attach the receptor unit. The fluorenone core acts as the signaling unit, with its fluorescence being modulated by the binding event at the receptor.

Parameter Fluorenone Core 2-Acetoxy/Hydroxy Group
Electronic Property Electron-withdrawingElectron-donating (after hydrolysis)
Photophysical Property Fluorescent, PhosphorescentModulates emission wavelength and quantum yield
Reactivity Carbonyl chemistry, Aromatic substitutionHydrolysis, Etherification, Esterification
Potential Application Electron transport, Core of dyes and probesTuning properties, Linking to other molecules

Integration into Polymer and Supramolecular Architectures

The incorporation of fluorenone units into polymers and supramolecular assemblies can lead to materials with interesting optical and electronic properties. The rigidity and planarity of the fluorenone core can impart order and stability to these structures.

This compound can be a valuable monomer for the synthesis of fluorenone-containing polymers. The acetate group can be converted into a polymerizable group, such as a vinyl or an acrylic group. The resulting monomer can then be polymerized to yield polymers with fluorenone units in the side chain. Alternatively, after conversion to a di-functional monomer (e.g., by introducing another reactive group on the fluorenone ring), it can be used in step-growth polymerization to incorporate the fluorenone unit into the polymer backbone. These polymers could find applications as active materials in organic electronic devices or as sensory materials.

In supramolecular chemistry, the fluorenone unit can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (after hydrolysis of the acetate). These interactions can be used to direct the self-assembly of fluorenone derivatives into well-defined nanostructures, such as nanofibers, vesicles, and gels. These self-assembled structures may exhibit unique photophysical properties and could be used in applications such as light harvesting and sensing.

Fundamental Research in Chemical Biology and Enzymology

Extensive literature searches did not yield specific studies concerning the direct applications of this compound in fundamental chemical biology and enzymology research, as per the specified subsections. There is a notable absence of published data on its use in molecular docking studies, its interaction profile with enzymes such as cysteinyl tRNA synthetase, or mechanistic investigations into its biochemical interactions.

Molecular Docking Studies and Enzyme Interaction Profiling (e.g., Cysteinyl tRNA Synthetase Inhibition)

There is no available scientific literature detailing molecular docking studies performed with this compound. Consequently, there are no published findings on its binding affinities, interaction modes, or potential inhibitory activity against any enzyme, including cysteinyl tRNA synthetase.

Mechanistic Investigations of Biochemical Interactions

Consistent with the lack of data on its enzyme interaction profiling, there are no published mechanistic studies elucidating the biochemical interactions of this compound. Research into its mode of action at a molecular level, its potential covalent or non-covalent binding mechanisms, and its effects on biochemical pathways has not been reported in the accessible academic literature.

Q & A

Basic: What synthetic methodologies are recommended for preparing 9-Oxo-9H-fluoren-2-yl acetate, and how can reaction efficiency be optimized?

Answer:
The synthesis of this compound typically involves esterification of 9-Oxo-2-fluorenecarboxylic acid (CAS 784-50-9) using acetic anhydride or acetyl chloride under acidic or basic catalysis. Reaction efficiency can be optimized by:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation rates .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction homogeneity .
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation .
  • Factorial design : Systematic variation of parameters (e.g., molar ratios, time) to identify optimal conditions via DOE (Design of Experiments) frameworks .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), acetate methyl group (δ 2.1–2.3 ppm) .
    • ¹³C NMR : Carbonyl signals for ketone (δ ~190 ppm) and ester (δ ~170 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (ketone: ~1680 cm⁻¹; ester: ~1740 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 238.28 (C₁₆H₁₄O₃) with fragmentation patterns indicating loss of acetate .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental observations in the electronic properties of this compound?

Answer:
Discrepancies often arise from approximations in computational models (e.g., DFT functional selection). Mitigation strategies include:

  • Benchmarking : Compare multiple functionals (B3LYP, M06-2X) with experimental UV-Vis or X-ray data .
  • Crystallographic validation : Use single-crystal X-ray diffraction to confirm bond lengths and angles, refining computational parameters .
  • Solvent effects : Incorporate implicit/explicit solvent models in simulations to match experimental conditions (e.g., polarizability in DMSO) .

Advanced: What strategies address regioselectivity challenges when using this compound in multi-step syntheses?

Answer:
Regioselectivity issues in derivatization (e.g., electrophilic substitution) can be managed via:

  • Directing groups : Introduce temporary substituents (e.g., -NO₂) to steer reactivity, later removed post-functionalization .
  • Steric control : Utilize bulky reagents (e.g., tert-butyl groups) to block undesired positions .
  • Protection/deprotection : Mask reactive sites (e.g., ketone protection as acetals) during critical steps .

Basic: What analytical methods ensure purity of this compound, and how are they applied?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities ≥0.1% .
  • TLC : Silica gel plates (ethyl acetate/hexane eluent) monitor reaction progress (Rf ~0.5) .
  • Melting point analysis : Sharp melting range (e.g., 145–147°C) confirms crystallinity and purity .

Advanced: How does crystallographic data elucidate steric and electronic effects in this compound derivatives?

Answer:
X-ray crystallography reveals:

  • Torsional angles : Distortions in the fluorenone core due to acetate substitution, affecting π-conjugation .
  • Intermolecular interactions : Hydrogen bonding between ketone oxygen and adjacent molecules, influencing packing motifs .
  • Bond length analysis : Shortened C=O bonds in the acetate group compared to free carboxylic acid precursors, indicating electron withdrawal .

Basic: What experimental design frameworks optimize synthesis parameters for this compound?

Answer:

  • Full factorial design : Vary factors (temperature, catalyst loading, solvent ratio) to model interactions and identify optimal conditions .
  • Response Surface Methodology (RSM) : Quadratic models predict yield maxima while minimizing byproducts .
  • Taguchi methods : Orthogonal arrays reduce experimental runs while maximizing data robustness .

Advanced: How do environmental conditions (e.g., pH, light) influence the stability of this compound?

Answer:

  • Photodegradation : UV exposure induces radical formation; stability studies recommend amber glassware and inert atmospheres .
  • Hydrolysis : Acidic/basic conditions cleave the ester bond; kinetic studies show pseudo-first-order degradation at pH >10 .
  • Thermal stability : DSC/TGA analysis reveals decomposition onset at ~200°C, guiding storage and handling protocols .

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